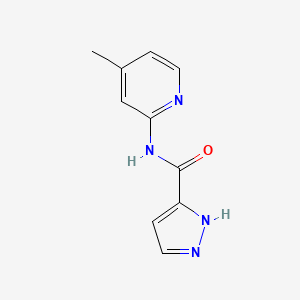

N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

CAS No.: 305346-10-5

Cat. No.: VC8500052

Molecular Formula: C10H10N4O

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 305346-10-5 |

|---|---|

| Molecular Formula | C10H10N4O |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | N-(4-methylpyridin-2-yl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C10H10N4O/c1-7-2-4-11-9(6-7)13-10(15)8-3-5-12-14-8/h2-6H,1H3,(H,12,14)(H,11,13,15) |

| Standard InChI Key | YTSBDQHFXBDZBE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)NC(=O)C2=CC=NN2 |

| Canonical SMILES | CC1=CC(=NC=C1)NC(=O)C2=CC=NN2 |

Introduction

Chemical Structure and Physicochemical Properties

N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide features a molecular formula of C₁₁H₁₁N₃O, with a molecular weight of 201.23 g/mol. The structure comprises a pyrazole ring substituted at the 3-position by a carboxamide group, which is further connected to a 4-methylpyridin-2-yl moiety. Key physicochemical parameters include:

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| logP | 1.45 | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 4 | |

| Polar surface area | 78.9 Ų | |

| Solubility (logSw) | -3.12 |

The compound’s moderate lipophilicity (logP = 1.45) and polar surface area suggest balanced membrane permeability and solubility, making it suitable for drug development . X-ray crystallography of analogous structures, such as 3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide, reveals a planar pyrazole ring and coplanar carboxamide group, which facilitate interactions with biological targets .

Synthesis and Structural Modification

Conventional Amidation Routes

The synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with 4-methylpyridin-2-amine. A representative procedure from the Royal Society of Chemistry employs oxidative amidation in aqueous micellar systems :

-

Activation: Pyrazole-3-carboxylic acid is treated with thionyl chloride to form the acyl chloride.

-

Coupling: The acyl chloride reacts with 4-methylpyridin-2-amine in the presence of triethylamine, yielding the carboxamide .

Key reaction conditions:

-

Catalysts: Palladium catalysts for Suzuki coupling in derivative synthesis .

-

Temperature: 90°C for 24 hours in cross-coupling reactions .

Structural Derivatives and Their Activities

Modifications to the pyrazole and pyridine rings significantly alter biological activity:

-

Antibacterial derivatives: Introducing bromo or nitro groups enhances activity against Salmonella Typhi (MIC = 3.79 µM) .

-

Anticancer analogs: Substitution with thieno[2,3-d]pyrimidin-4-yl groups improves kinase inhibition (IC₅₀ < 1 µM) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide derivatives exhibit potent activity against extensively drug-resistant (XDR) Salmonella Typhi. In a 2024 study, bromo-substituted analogs showed MIC values of 3.79 µM, comparable to ciprofloxacin . Mechanistic studies suggest alkaline phosphatase inhibition disrupts bacterial cell wall synthesis .

| Compound | Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| N-(4-Methylpyridin-2-yl)-1H-pyrazole-3-carboxamide | MCF7 | 3.79 | |

| Thieno[2,3-d]pyrimidin-4-yl analog | A549 | 26.0 |

The mechanism involves kinase inhibition, particularly targeting EGFR and VEGFR2, which are critical for tumor angiogenesis and proliferation .

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound’s scaffold serves as a template for type II kinase inhibitors, which bind to the allosteric site of kinases. For example, derivatives with piperazine-methylphenyl groups exhibit nanomolar affinity for Abl1 kinase (Kd = 12 nM) .

Antibacterial Drug Candidates

Structural optimization has yielded derivatives with broad-spectrum activity against Gram-positive and Gram-negative pathogens. A 2024 study reported a 4-bromo-3-methylphenyl derivative with 98% inhibition of Pseudomonas aeruginosa biofilm formation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume